Cas no 53226-74-7 ((3S,4S)-4-[[[(3S,4S)-4-[[N-(6-Methyl-1-oxoheptyl)-L-Val-L-Val-]amino]-3-hydroxy-6-methylheptanoyl]-L-Ala-]amino]-3-hydroxy-6-methylheptanoic acid)

(3S,4S)-4-[[[(3S,4S)-4-[[N-(6-Methyl-1-oxoheptyl)-L-Val-L-Val-]amino]-3-hydroxy-6-methylheptanoyl]-L-Ala-]amino]-3-hydroxy-6-methylheptanoic acid structure
53226-74-7 structure
Product Name:(3S,4S)-4-[[[(3S,4S)-4-[[N-(6-Methyl-1-oxoheptyl)-L-Val-L-Val-]amino]-3-hydroxy-6-methylheptanoyl]-L-Ala-]amino]-3-hydroxy-6-methylheptanoic acid
Numéro CAS:53226-74-7
Le MF:C37H69N5O9
Mégawatts:727.971871137619
CID:379609
Update Time:2023-11-19

(3S,4S)-4-[[[(3S,4S)-4-[[N-(6-Methyl-1-oxoheptyl)-L-Val-L-Val-]amino]-3-hydroxy-6-methylheptanoyl]-L-Ala-]amino]-3-hydroxy-6-methylheptanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • L-Alaninamide,N-(6-methyl-1-oxoheptyl)-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-(9CI)
    • (3S,4S)-4-[[[(3S,4S)-4-[[N-(6-Methyl-1-oxoheptyl)-L-Val-L-Val-]amino]-3-hydroxy-6-methylheptanoyl]-L-Ala-]amino]-3-hydroxy-6-methylheptanoic acid
    • L-Valinamide,N-(6-methyl-1-oxoheptyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]-
    • Pepstatin A, 1-[N-(6-methyl-1-oxoheptyl)-L-valine]-
    • Pepstatin H
    • CID 101285879
    • 1-[N-(6-Methyl-1-oxoheptyl)-L-valyl]pepstatin A
    • L-Alaninamide, N-(6-methyl-1-oxoheptyl)-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9CI)
    • Piscine à noyau: 1S/C37H69N5O9/c1-20(2)14-12-13-15-30(45)41-33(23(7)8)37(51)42-34(24(9)10)36(50)40-26(16-21(3)4)28(43)18-31(46)38-25(11)35(49)39-27(17-22(5)6)29(44)19-32(47)48/h20-29,33-34,43-44H,12-19H2,1-11H3,(H,38,46)(H,39,49)(H,40,50)(H,41,45)(H,42,51)(H,47,48)/t25-,26-,27-,28-,29-,33-,34-/m0/s1
    • La clé Inchi: HFCGNTJLQHTCMR-SRBHULROSA-N
    • Sourire: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(CCCCC(C)C)=O)=O)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 51
  • Nombre de liaisons rotatives: 25
  • Complexité: 1110
  • Surface topologique des pôles: 223

(3S,4S)-4-[[[(3S,4S)-4-[[N-(6-Methyl-1-oxoheptyl)-L-Val-L-Val-]amino]-3-hydroxy-6-methylheptanoyl]-L-Ala-]amino]-3-hydroxy-6-methylheptanoic acid Littérature connexe

Fournisseurs recommandés
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd